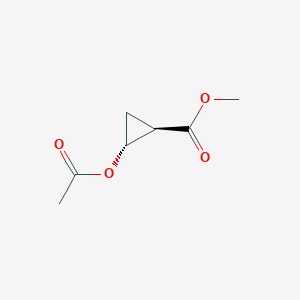
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique structural features, which include a cyclopropane ring and an acetoxy group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene followed by acetylation. One common method includes the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetoxy group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-trans-2-Acetoxy-1-cyclopentanol
- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
- (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Uniqueness
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various complex organic compounds, distinguishing it from other similar compounds that may lack this structural feature.
Propriétés
Numéro CAS |
168141-88-6 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.1519 |
Synonymes |
Cyclopropanecarboxylic acid, 2-(acetyloxy)-, methyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















